3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;2,2,2-trifluoroacetic acid
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Overview
Description
XL388-C2-amide-PEG9-NH2 (TFA): is a chemical compound used as an intermediate in the synthesis of C26-linked Rapamycin analogs . This compound is significant in the field of medicinal chemistry due to its role in the development of inhibitors targeting specific molecular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XL388-C2-amide-PEG9-NH2 (TFA) involves multiple steps, starting from the preparation of the core structure and subsequent functionalization. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of XL388-C2-amide-PEG9-NH2 (TFA) follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: XL388-C2-amide-PEG9-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce functionalized analogs .
Scientific Research Applications
Chemistry: In chemistry, XL388-C2-amide-PEG9-NH2 (TFA) is used as an intermediate in the synthesis of complex molecules, particularly C26-linked Rapamycin analogs .
Biology: In biological research, this compound is used to study the effects of Rapamycin analogs on cellular pathways and molecular targets .
Medicine: In medicine, XL388-C2-amide-PEG9-NH2 (TFA) is significant in the development of therapeutic agents targeting specific diseases, such as cancer .
Industry: In the industrial sector, this compound is used in the large-scale production of Rapamycin analogs for pharmaceutical applications .
Mechanism of Action
Mechanism of Action: XL388-C2-amide-PEG9-NH2 (TFA) exerts its effects by acting as an intermediate in the synthesis of Rapamycin analogs, which are known to inhibit specific molecular pathways. These pathways include the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation .
Molecular Targets and Pathways: The primary molecular target of Rapamycin analogs synthesized using XL388-C2-amide-PEG9-NH2 (TFA) is the mTOR pathway. Inhibition of this pathway leads to reduced cell growth and proliferation, making it a potential therapeutic target for cancer treatment .
Comparison with Similar Compounds
XL388-C2-amide-PEG9-NH2 hydrochloride: Another intermediate used in the synthesis of C26-linked Rapamycin analogs.
Rapamycin: A well-known mTOR inhibitor used in various therapeutic applications.
Uniqueness: XL388-C2-amide-PEG9-NH2 (TFA) is unique due to its specific role as an intermediate in the synthesis of C26-linked Rapamycin analogs. This specificity allows for the targeted inhibition of the mTOR pathway, which is crucial in the development of therapeutic agents .
Properties
Molecular Formula |
C45H63F4N5O15S |
---|---|
Molecular Weight |
1022.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H62FN5O13S.C2HF3O2/c1-33-37(43(51)49-11-14-62-38-5-2-34(30-36(38)32-49)35-3-7-40(46)48-31-35)4-6-39(42(33)44)63(52,53)29-10-47-41(50)8-12-54-15-17-56-19-21-58-23-25-60-27-28-61-26-24-59-22-20-57-18-16-55-13-9-45;3-2(4,5)1(6)7/h2-7,30-31H,8-29,32,45H2,1H3,(H2,46,48)(H,47,50);(H,6,7) |
InChI Key |
NLQUSQAYICZPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)S(=O)(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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